Carbamic acid, (3,4-dimethylphenyl)-, methyl ester
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Overview
Description
Carbamic acid, (3,4-dimethylphenyl)-, methyl ester is an organic compound with the molecular formula C10H13NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a (3,4-dimethylphenyl) group and the hydroxyl group is replaced by a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dimethylphenyl)-, methyl ester typically involves the reaction of 3,4-dimethylphenyl isocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
3,4-dimethylphenyl isocyanate+methanol→Carbamic acid, (3,4-dimethylphenyl)-, methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3,4-dimethylphenyl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carbamic acid and methanol.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Different substituted carbamates.
Scientific Research Applications
Carbamic acid, (3,4-dimethylphenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (3,4-dimethylphenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but with a phenyl group instead of a (3,4-dimethylphenyl) group.
Carbamic acid, methyl-, ethyl ester: Similar ester structure but with different alkyl groups.
Uniqueness
Carbamic acid, (3,4-dimethylphenyl)-, methyl ester is unique due to the presence of the (3,4-dimethylphenyl) group, which imparts specific chemical and biological properties. This makes it distinct from other carbamic acid esters and suitable for particular applications in research and industry.
Properties
CAS No. |
20642-87-9 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl N-(3,4-dimethylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)11-10(12)13-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
CKNVSMDZHYRCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)C |
Origin of Product |
United States |
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